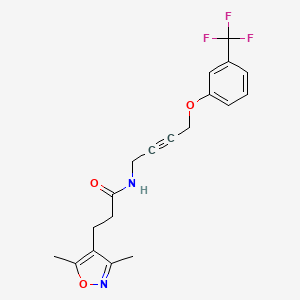

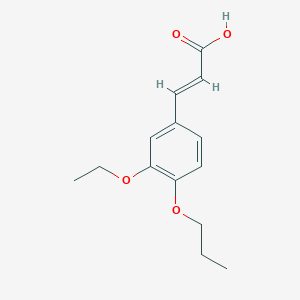

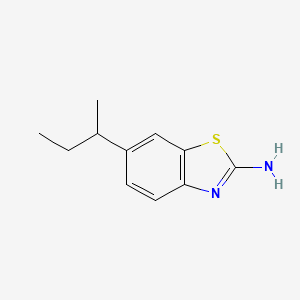

3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid often involves complex organic reactions, highlighting the intricate steps needed to create specific molecular structures. For instance, the synthesis of related compounds can involve processes like acidolysis, where the bond cleavage mechanism plays a critical role in forming the desired product (Yokoyama, 2015).

Molecular Structure Analysis

Understanding the molecular structure of 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid requires analyzing its functional groups and bonding patterns. Studies on similar compounds, such as those involving hydroxycinnamic acids, reveal the importance of conjugated bonds and hydroxyl groups in determining the molecule's properties and reactivity (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

The chemical behavior of 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid can be influenced by its structure, leading to specific reactions under various conditions. For example, carboxylic acids and their derivatives are known for participating in esterification and amidation processes, which are crucial for modifying the compound's properties for different applications (Sevrain et al., 2017).

Physical Properties Analysis

The physical properties of 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different environments. These properties are determined by the molecular structure and influence the compound's application in research and industry.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and degradation pathways, are critical for utilizing 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid in scientific research. Studies on similar compounds provide insights into the factors affecting these properties, such as the presence of specific functional groups and the molecular configuration (Ilyasov et al., 2020).

Scientific Research Applications

X-Ray Crystallography and Spectroscopy

- The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, structurally related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, has been characterized using X-ray crystallography and spectroscopic methods. This research provides insights into the compound's crystalline structure and its stabilization through various intermolecular interactions (Venkatesan et al., 2016).

Radical-Scavenging Activity

- Hydroxycinnamic acid derivatives, closely related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, demonstrate significant nitrogen dioxide radical-scavenging activity. This suggests potential antioxidant applications for similar compounds (Kong et al., 2004).

Electrochemical Studies

- The Kolbe oxidation of unsymmetrical half-esters, including compounds related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, has been studied, revealing insights into their electrochemical behavior and potential applications in organic synthesis (Yadav et al., 1982).

Photoluminescent Organic Crystals

- A compound structurally similar to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid was used in the synthesis of organic molecular crystals with stable photoluminescence, indicating potential in material science applications (Zhestkij et al., 2021).

Nonlinear Optical Activity

- The nonlinear optical (NLO) activity of compounds related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid has been investigated, showing promise for applications in optical technologies (Venkatesan et al., 2016).

Palladium-Catalyzed Cross-Coupling

- 3,3-Disubstituted prop-2-enoic acids, related to 3-(3-Ethoxy-4-propoxyphenyl)prop-2-enoic acid, have been synthesized via palladium-catalyzed cross-coupling, suggesting its potential use in organic synthesis (Abarbri et al., 2002).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-3-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-4-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAZQPBYIAVQMQ-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C=CC(=O)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1)/C=C/C(=O)O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

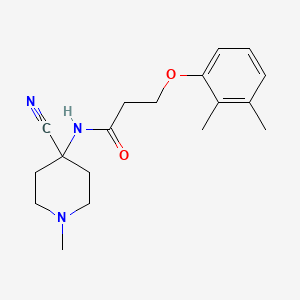

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluoro-4-methoxyphenyl)amino]acetamide](/img/structure/B2483026.png)

![3-[[4-Methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2483030.png)

![N-[(2-Fluoro-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2483031.png)

![Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B2483032.png)

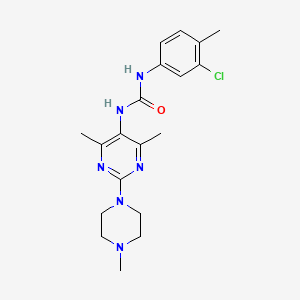

![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)

![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)

![N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2483038.png)

![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)

![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)